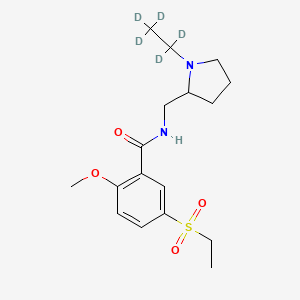

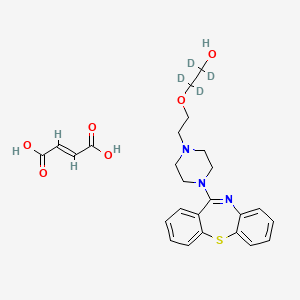

Quetiapine D4 fumarate

Vue d'ensemble

Description

Quetiapine-d8 (fumarate) est une forme deutérée du fumarate de quétiapine, un antipsychotique atypique utilisé principalement pour le traitement de la schizophrénie, du trouble bipolaire et du trouble dépressif majeur. La forme deutérée, Quetiapine-d8, est souvent utilisée comme étalon interne en chimie analytique pour quantifier les niveaux de quétiapine dans divers échantillons en raison de sa stabilité et de sa similarité avec le composé non deutéré .

Applications De Recherche Scientifique

Quetiapine-d8 (fumarate) is widely used in scientific research, particularly in the fields of:

Chemistry: As an internal standard in analytical methods such as HPLC and MS for the quantification of quetiapine.

Biology: To study the metabolism and pharmacokinetics of quetiapine in biological systems.

Medicine: In clinical research to monitor quetiapine levels in patients and study its pharmacodynamics.

Industry: In the pharmaceutical industry for quality control and validation of analytical methods

Mécanisme D'action

Target of Action

Quetiapine D4 fumarate, an atypical antipsychotic agent, primarily targets serotonin 2A receptors (HTR2A) and dopamine type 2 (D2) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

This compound acts as an antagonist at both HTR2A and D2 receptors . By blocking these receptors, it inhibits the overactivity of dopamine and serotonin in the brain, which is often associated with conditions like schizophrenia and bipolar disorder .

Biochemical Pathways

This compound affects the dopaminergic and serotonergic pathways in the brain . The antagonism of D2 receptors can alleviate symptoms of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms . The antagonism of 5-HT2 and α2 receptors is related to quetiapine’s antidepressant activity .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, reaching peak plasma concentration within 1 to 2 hours . It is approximately 83% bound to serum proteins . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism, predominantly by cytochrome P450 3A4 (CYP3A4) . After administration, approximately 73% of the dose is excreted as metabolites in urine and 21% in feces .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on HTR2A and D2 receptors. This results in the reduction of overactivity in dopaminergic and serotonergic pathways, thereby alleviating symptoms of conditions like schizophrenia and bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.035, indicating that the use of quetiapine fumarate presents an insignificant risk to the environment . Furthermore, the metabolism of quetiapine is mediated by the cytochrome P450 system, and environmental factors that affect this system could potentially influence the drug’s action .

Safety and Hazards

Quetiapine D4 fumarate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Quetiapine D4 Fumarate interacts with various enzymes, proteins, and other biomolecules. It has notable in vivo receptor-occupancy profile and exerts antagonistic actions at histamine receptors . Its effects might be due to antagonistic interactions between dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la quétiapine-d8 (fumarate) implique l'incorporation d'atomes de deutérium dans la molécule de quétiapine. Le processus commence généralement par la synthèse d'intermédiaires deutérés, qui sont ensuite utilisés pour construire la molécule finale de quétiapine-d8. Un intermédiaire clé dans le processus est la 11-chlorodibenzo[b,f][1,4]thiazépine, qui réagit avec la pipérazine en présence d'un solvant aprotique polaire pour former la structure de la quétiapine .

Méthodes de production industrielle

La production industrielle de quétiapine-d8 (fumarate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. L'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS) est courante pour surveiller la synthèse et confirmer l'incorporation d'atomes de deutérium .

Analyse Des Réactions Chimiques

Types de réactions

Quetiapine-d8 (fumarate) subit diverses réactions chimiques, notamment :

Oxydation : La quétiapine peut être oxydée pour former la quétiapine N-oxyde.

Réduction : Les réactions de réduction peuvent convertir la quétiapine N-oxyde en quétiapine.

Substitution : L'halogénation et d'autres réactions de substitution peuvent modifier la structure de la quétiapine.

Réactifs et conditions courantes

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants dans des conditions contrôlées.

Réduction : Des agents réducteurs tels que le borohydrure de sodium.

Substitution : Des agents halogénants comme le chlore ou le brome en présence d'un catalyseur.

Principaux produits

Oxydation : Quétiapine N-oxyde.

Réduction : Quétiapine.

Substitution : Dérivés halogénés de la quétiapine.

Applications de la recherche scientifique

Quetiapine-d8 (fumarate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Comme étalon interne dans des méthodes analytiques telles que la HPLC et la MS pour la quantification de la quétiapine.

Biologie : Pour étudier le métabolisme et la pharmacocinétique de la quétiapine dans les systèmes biologiques.

Médecine : En recherche clinique pour surveiller les niveaux de quétiapine chez les patients et étudier sa pharmacodynamique.

Industrie : Dans l'industrie pharmaceutique pour le contrôle de la qualité et la validation des méthodes analytiques

Mécanisme d'action

Le mécanisme d'action de la quétiapine-d8 (fumarate) est similaire à celui de la quétiapine. Il implique principalement l'antagonisme des récepteurs de la dopamine de type 2 (D2) et de la sérotonine 2A (5HT2A). Cette action antagoniste aide à soulager les symptômes de la schizophrénie et du trouble bipolaire. De plus, la quétiapine-d8 peut interagir avec les récepteurs de l'histamine, les récepteurs adrénergiques et les récepteurs muscariniques, contribuant à ses effets sédatifs et anticholinergiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Clozapine : Un autre antipsychotique atypique avec un profil de récepteur similaire mais un profil d'effets secondaires différent.

Olanzapine : Similaire à la quétiapine dans son antagonisme des récepteurs, mais présente un risque plus élevé de prise de poids et d'effets secondaires métaboliques.

Rispéridone : Partage certaines propriétés pharmacologiques avec la quétiapine, mais a une incidence plus élevée d'effets secondaires extrapyramidaux.

Unicité de la quétiapine-d8 (fumarate)

Quetiapine-d8 (fumarate) est unique en raison de sa nature deutérée, qui offre une stabilité accrue et permet une quantification précise dans les études analytiques. Cela en fait un outil précieux dans la recherche et le contrôle de la qualité, le distinguant des autres antipsychotiques non deutérés .

Propriétés

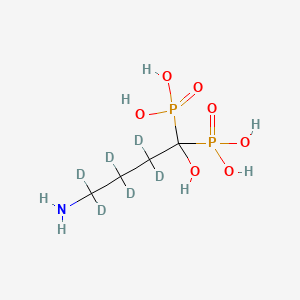

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHJBWUIWQOFLF-SMODUGIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)